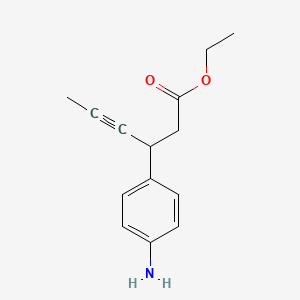

Ethyl 3-(4-aminophenyl)hex-4-ynoate

Beschreibung

Ethyl 3-(4-aminophenyl)hex-4-ynoate is an organic compound featuring a hex-4-ynoate ester backbone substituted with a 4-aminophenyl group at the third carbon. This structure combines an electron-rich aromatic amine with a conjugated alkyne-ester system, which may confer unique physicochemical and biological properties. Applications in medicinal chemistry are plausible due to structural similarities with bioactive chalcones and amino acid derivatives .

Eigenschaften

Molekularformel |

C14H17NO2 |

|---|---|

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

ethyl 3-(4-aminophenyl)hex-4-ynoate |

InChI |

InChI=1S/C14H17NO2/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12H,4,10,15H2,1-2H3 |

InChI-Schlüssel |

MPNRAVIUGBXBMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituent at the para position of the phenyl ring:

- Hydroxyl vs. Amino Groups: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2) and (S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 1292290-97-1) replace the amino group with a hydroxyl group. 3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS 865233-34-7) further replaces the ester with a carboxylic acid, increasing hydrophilicity and acidity (pKa ~4-5), which impacts solubility and membrane permeability .

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Ester Group | logP* | Solubility (mg/mL) | Bioactivity Relevance |

|---|---|---|---|---|---|

| Ethyl 3-(4-aminophenyl)hex-4-ynoate | -NH2 | Ethyl | ~2.8 | ~0.5 (PBS) | High (H-bond donor) |

| Methyl 3-(4-hydroxyphenyl)hex-4-ynoate | -OH | Methyl | ~2.3 | ~1.2 (PBS) | Moderate |

| 3-(4-Hydroxyphenyl)hex-4-ynoic acid | -OH | None (acid) | ~1.5 | ~5.0 (PBS) | Low (ionized at pH 7) |

*Predicted using fragment-based methods.

Ester Group Modifications

- Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity (logP) than methyl analogs, favoring passive diffusion across biological membranes. For example, Ethyl 2-allyl-2-[(diphenylmethylene)amino]hex-4-ynoate (11a, ) incorporates a bulky diphenylmethylene group, which may sterically hinder interactions but enhance stability against esterases compared to smaller esters .

Key Reactions and Conditions

- Diazotization and Coupling: The synthesis of 4-aminophenyl derivatives often involves diazotization of aniline precursors under acidic conditions (HCl/NaNO2), as seen in for Ethyl 4-aminobenzoate .

- Alkyne-Ester Formation: describes THF-mediated coupling of acid chlorides with alcohols, using triethylamine as a base. Similar methods could apply to this compound, with modifications to accommodate the alkyne moiety .

Spectroscopic and Analytical Comparisons

NMR and IR Signatures

- Amino vs. Hydroxyl Groups: 1H NMR: The -NH2 group in this compound typically shows aromatic protons at δ 6.5–7.2 ppm (para-substituted benzene), while -NH2 protons may appear as broad singlets (~δ 3–5 ppm) if free. Hydroxyl analogs exhibit sharper -OH peaks (δ 4–5 ppm) in DMSO-d6 . IR: N-H stretches (3350–3500 cm⁻¹) vs. O-H stretches (3200–3600 cm⁻¹). The alkyne (C≡C) stretch appears at ~2100–2260 cm⁻¹ .

Table 3: Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.